molecular formula C8H15NO3 B2806147 4-(propylcarbamoyl)butanoic Acid CAS No. 544655-57-4

4-(propylcarbamoyl)butanoic Acid

Cat. No.: B2806147
CAS No.: 544655-57-4
M. Wt: 173.212
InChI Key: PPXIZOJZOSPHLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propylcarbamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with propylamine under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the butanoic acid derivative and propylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(propylcarbamoyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(propylcarbamoyl)butanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(propylcarbamoyl)butanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit histone deacetylases, leading to changes in gene expression and protein function . Additionally, it can act as a chemical chaperone, helping to stabilize proteins and prevent their aggregation .

Comparison with Similar Compounds

Similar Compounds

    4-phenylbutyric acid: Similar in structure but contains a phenyl group instead of a propyl group.

    Butyric acid: A simpler compound with a shorter carbon chain and no amide group.

Uniqueness

4-(propylcarbamoyl)butanoic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways. Its ability to inhibit enzymes and act as a chemical chaperone makes it particularly valuable in research and potential therapeutic applications .

Properties

IUPAC Name

5-oxo-5-(propylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-6-9-7(10)4-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXIZOJZOSPHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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